molecular formula C18H14N2O3S2 B2606650 N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide CAS No. 2097924-54-2

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide

Cat. No. B2606650
CAS RN: 2097924-54-2
M. Wt: 370.44
InChI Key: UYTBNZULIFECKV-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is another five-membered heterocyclic compound, similar to furan, but with a sulfur atom replacing the oxygen . Benzothiazole is a polycyclic aromatic compound that is a fusion of benzene and thiazole .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . Typical synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the furan, thiophene, and benzothiazole components. For example, furan and thiophene rings can undergo electrophilic substitution reactions .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as the one , have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The presence of the furan nucleus is crucial as it has been incorporated into various antibacterial agents to combat microbial resistance . This compound could be synthesized and tested for its efficacy against a range of bacterial strains, potentially leading to the development of new antibiotics.

Antifungal Applications

The furan moiety within the compound structure has shown promising antifungal activity. Studies have indicated that compounds similar to this one can inhibit the growth of yeast-like fungi, such as Candida albicans, at certain concentrations . This suggests potential use in treating fungal infections or in agricultural settings to protect crops from fungal pathogens.

Anticancer Potential

Schiff bases, which are related to the compound , have been studied for their anticancer properties. The furan and thiophene rings present in the compound could interact with various biomolecules, potentially inhibiting the growth of cancer cells. Research has shown that furan derivatives can exhibit cytotoxic effects toward lung carcinoma, indicating a possible application in cancer therapy .

Metal Complexation for Catalysis

The compound’s ability to form metal complexes can be utilized in catalysis. Schiff bases and their metal complexes have been used in various industrial applications, including as catalysts in organic synthesis. The ligand’s ability to chelate metal ions can enhance the catalytic activity, making it valuable for research in green chemistry and sustainable processes .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the interest in thiophene derivatives, it could be a promising area of study .

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c21-17(12-3-4-14-15(8-12)25-11-20-14)19-10-18(22,13-5-6-23-9-13)16-2-1-7-24-16/h1-9,11,22H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTBNZULIFECKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C4=COC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide

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